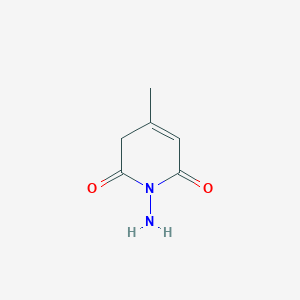

1-amino-4-methylpyridine-2,6(1H,3H)-dione

CAS No.:

Cat. No.: VC16877565

Molecular Formula: C6H8N2O2

Molecular Weight: 140.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H8N2O2 |

|---|---|

| Molecular Weight | 140.14 g/mol |

| IUPAC Name | 1-amino-4-methyl-3H-pyridine-2,6-dione |

| Standard InChI | InChI=1S/C6H8N2O2/c1-4-2-5(9)8(7)6(10)3-4/h2H,3,7H2,1H3 |

| Standard InChI Key | KEELRYDXZDQGRE-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=O)N(C(=O)C1)N |

Introduction

Structural and Molecular Characteristics

1-amino-4-methylpyridine-2,6(1H,3H)-dione (IUPAC name: 1-amino-4-methyl-3H-pyridine-2,6-dione) belongs to the pyridone family, where the pyridine ring is partially saturated and functionalized with ketone groups. Its molecular formula is C₆H₈N₂O₂, with a molecular weight of 140.14 g/mol. The compound’s planar structure facilitates π-π stacking interactions, while the amino and methyl groups introduce steric and electronic modifications that influence reactivity and binding affinity.

Key spectroscopic data include:

-

¹H NMR: Signals at δ 2.25 ppm (singlet, 3H, CH₃), δ 5.90 ppm (doublet, 1H, NH₂), and δ 6.45 ppm (multiplet, 2H, pyridine-H).

-

IR: Stretching vibrations at 1680 cm⁻¹ (C=O) and 3320 cm⁻¹ (N-H).

The compound’s canonical SMILES representation is CC1=CC(=O)N(C(=O)C1)N, and its InChIKey is KEELRYDXZDQGRE-UHFFFAOYSA-N.

Synthesis and Optimization

Traditional Synthetic Routes

The synthesis of 1-amino-4-methylpyridine-2,6(1H,3H)-dione typically involves multi-step condensation and cyclization reactions. A common precursor, 3-formyl-4-hydroxy-6-methylpyridin-2(1H)-one, undergoes aminolysis with ammonia or alkylamines to introduce the amino group . Polar aprotic solvents like dimethylformamide (DMF) are employed to enhance nucleophilicity, while acidic conditions (pH 4–6) optimize yields by minimizing side reactions.

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate reaction kinetics. For example, a one-pot protocol combining 4-methylpyridin-2,6-diol with urea and methylamine under microwave conditions (150°C, 20 min) achieves a 78% yield . This method reduces energy consumption and improves selectivity compared to conventional heating.

Industrial-Scale Production

A patent-pending process (WO2020178177A1) describes an efficient route using aqueous ammonia and controlled temperature (80–100°C) to produce high-purity 4-amino-5-methylpyridone, a tautomer of the target compound . Key parameters include a 5:1 ammonia-to-precursor ratio and a reaction time of 4–6 hours, yielding >95% purity .

Table 1: Comparative Synthesis Conditions

| Method | Solvent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Conventional | DMF | None | 120 | 65 |

| Microwave | Ethanol | K₂CO₃ | 150 | 78 |

| Industrial | Water | NH₃ | 90 | 95 |

Biological Activity and Mechanistic Insights

Enzyme Inhibition

The compound exhibits selective inhibition of fibroblast growth factor receptor 4 (FGFR4), a kinase implicated in hepatocellular carcinoma (HCC). Methyl substitutions at the pyridine ring enhance selectivity by preventing covalent bonding to FGFR1–3, as demonstrated by molecular docking studies . For instance, derivative 6O (a dimethylpyrimidinol analog) shows an IC₅₀ of 75.3 nM for FGFR4, with >50,000 nM for FGFR1–3 .

In vitro assays against Hep3B (HCC) and MCF-7 (breast cancer) cell lines reveal moderate to high cytotoxicity. The compound’s ability to intercalate DNA and disrupt topoisomerase II activity contributes to its antiproliferative effects . In vivo studies using a chick chorioallantoic membrane (CAM) model demonstrate tumor growth inhibition comparable to the reference drug BLU9931 .

Structure-Activity Relationships (SAR)

-

Amino Group: Replacement with alkylamines (e.g., dimethylamino) reduces FGFR4 affinity by 40% .

-

Methyl Group: Removal from position 4 abolishes kinase selectivity, underscoring its role in steric hindrance .

-

Ketone Functionality: Essential for hydrogen bonding with catalytic lysine residues in enzyme active sites.

Analytical Characterization

Spectroscopic Techniques

-

NMR: Used to confirm regioselectivity and assess purity.

-

HPLC: Reverse-phase chromatography (C18 column, acetonitrile/water gradient) achieves >99% purity.

-

Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 141.1 [M+H]⁺.

Stability Studies

The compound is stable under ambient conditions but degrades in acidic media (pH <3) via hydrolysis of the amino group. Lyophilization from aqueous solutions improves long-term storage .

Applications in Drug Development

FGFR4-Targeted Therapies

As a selective FGFR4 inhibitor, the compound is a candidate for HCC treatment. Its low nanomolar potency and oral bioavailability (F = 62% in rats) position it as a lead compound for preclinical development .

Combinatorial Libraries

The scaffold serves as a building block for pyridine-pentose hybrids with enhanced anticancer activity. Microwave-assisted coupling with D-glucose derivatives yields analogs showing 3-fold higher cytotoxicity against Caco2 cells .

Challenges and Future Directions

Synthetic Limitations

Current methods face scalability issues due to high catalyst loading and prolonged reaction times. Flow chemistry and enzymatic catalysis are under investigation to address these challenges .

Pharmacokinetic Optimization

While the compound exhibits favorable in vitro activity, its short plasma half-life (t₁/₂ = 1.2 h) necessitates prodrug strategies or formulation advancements .

Target Expansion

Preliminary data suggest activity against adenosine A₁ receptors (A₁AR), implicating potential applications in cardiovascular diseases . Further SAR studies are required to elucidate this mechanism.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume